molecular formula C16H19BF2N2O3 B13405256 2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Cat. No.: B13405256
M. Wt: 336.1 g/mol
InChI Key: YLURNFCYLWIOCS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is an organic compound that belongs to the class of quinoxalines. This compound is characterized by the presence of a difluoromethoxy group, a methyl group, and a dioxaborolan group attached to the quinoxaline core. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Borylation: The dioxaborolan group can be introduced via a borylation reaction using a boronic acid or boronate ester in the presence of a suitable catalyst, such as palladium.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoxaline core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline has several scientific research applications:

    Medicinal Chemistry: Quinoxaline derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This compound can be used as a building block for the synthesis of novel therapeutic agents.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.

    Chemical Biology: It can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the dioxaborolan group can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline can be compared with other similar compounds, such as:

    2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine core instead of a quinoxaline core, which may result in different biological and chemical properties.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound lacks the quinoxaline and difluoromethoxy groups, making it less complex and potentially less versatile in certain applications.

The uniqueness of this compound lies in its combination of functional groups, which can provide a wide range of chemical and biological activities.

Properties

Molecular Formula

C16H19BF2N2O3

Molecular Weight

336.1 g/mol

IUPAC Name

2-(difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

InChI

InChI=1S/C16H19BF2N2O3/c1-9-6-10(17-23-15(2,3)16(4,5)24-17)13-11(7-9)21-12(8-20-13)22-14(18)19/h6-8,14H,1-5H3

InChI Key

YLURNFCYLWIOCS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NC(=CN=C23)OC(F)F)C

Origin of Product

United States

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